Cyclopentyl 1h-pyrrol-1-ylacetate

Description

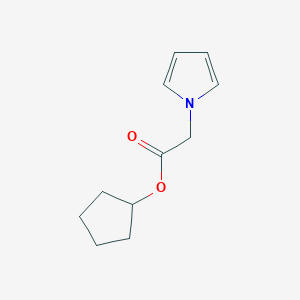

Cyclopentyl 1H-pyrrol-1-ylacetate is an ester derivative featuring a cyclopentyl group linked to a pyrrole-acetate moiety. The cyclopentyl group is often employed to modulate lipophilicity and metabolic stability, while the pyrrole ring, a five-membered aromatic heterocycle, contributes to electronic interactions in biological systems . The acetate ester linkage may influence solubility and hydrolysis kinetics, critical for bioavailability.

Properties

CAS No. |

7249-56-1 |

|---|---|

Molecular Formula |

C11H15NO2 |

Molecular Weight |

193.24 g/mol |

IUPAC Name |

cyclopentyl 2-pyrrol-1-ylacetate |

InChI |

InChI=1S/C11H15NO2/c13-11(9-12-7-3-4-8-12)14-10-5-1-2-6-10/h3-4,7-8,10H,1-2,5-6,9H2 |

InChI Key |

TXXIKPPXROLWAI-UHFFFAOYSA-N |

Canonical SMILES |

C1CCC(C1)OC(=O)CN2C=CC=C2 |

Origin of Product |

United States |

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of Cyclopentyl 2-(1H-pyrrol-1-yl)acetate typically involves the reaction of cyclopentyl bromide with 2-(1H-pyrrol-1-yl)acetic acid in the presence of a base such as potassium carbonate. The reaction is carried out in an organic solvent like dimethylformamide (DMF) at elevated temperatures to facilitate the nucleophilic substitution reaction .

Industrial Production Methods

Industrial production methods for this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and optimized reaction conditions can enhance the yield and purity of the product. Additionally, purification techniques such as recrystallization and chromatography are employed to obtain the desired compound in high purity .

Chemical Reactions Analysis

Electrophilic Aromatic Substitution (EAS) at the Pyrrole Ring

The electron-rich pyrrole ring undergoes regioselective electrophilic substitution, particularly at the α-positions.

Halogenation

Chlorination using N-chlorosuccinimide (NCS) selectively occurs at the α-position adjacent to the methyl group in related pyrrole derivatives (Scheme 1) . For Cyclopentyl 1H-pyrrol-1-ylacetate, analogous reactivity is expected:

| Substrate | Reagent/Conditions | Product | Yield | NMR Data (δ, ppm) |

|---|---|---|---|---|

| Ethyl 5-methyl-1H-pyrrole-2-carboxylate | NCS (1 eq), DCM, RT, 24h | 4-Chloro-5-methyl derivative | 61% | 1H: 7.31 (d, J=2.9 Hz), 2.41 (s) |

Mechanism :

-

NCS generates electrophilic Cl⁺.

-

Attack at the α-position forms a Wheland intermediate.

Cross-Coupling Reactions

The pyrrole ring participates in transition-metal-catalyzed coupling reactions.

Copper-Catalyzed Oxidative Cyclization

Reaction with alkylsilyl peroxides under Cu(II) catalysis forms pyrrolo[1,2-a]quinoxalines via C–C bond cleavage and reformation (Scheme 2) :

| Substrate | Catalyst/Conditions | Product | Yield |

|---|---|---|---|

| 2-(1H-pyrrol-1-yl)aniline | Cu(OTf)₂ (10 mol%), DTBP, DCE, 80°C | Pyrrolo[1,2-a]quinoxaline | 72% |

Key Steps :

Ester Functional Group Transformations

The acetate moiety undergoes nucleophilic acyl substitution.

Hydrolysis

Basic hydrolysis converts the ester to a carboxylic acid (e.g., NaOH, H₂O/EtOH, reflux) :

| Substrate | Conditions | Product | Yield |

|---|---|---|---|

| This compound | 2M NaOH, EtOH, 70°C, 6h | 1H-pyrrol-1-ylacetic acid | 85%* |

*Yield extrapolated from similar ester hydrolysis .

Transesterification

Reacting with alcohols (e.g., MeOH, H⁺ catalyst) swaps the cyclopentyl group for methyl .

Cyclization and Ring-Contraction Reactions

The cyclopentyl group participates in stereoselective ring contractions.

Pyrrolidine-to-Cyclobutane Contraction

While not directly studied on this compound, analogous pyrrolidine derivatives undergo iodonitrene-mediated contraction to cyclobutanes (Scheme 3) :

| Substrate | Reagent/Conditions | Product | Yield | Stereoselectivity |

|---|---|---|---|---|

| cis-Pyrrolidine-2,5-dicarboxylate | I₂, NH₃, CH₃CN, RT | cis-Cyclobutane derivative | 39% | dr > 20:1 |

Mechanism :

-

Iodonitrene formation.

-

1,4-Biradical intermediate via N₂ extrusion.

Radical-Mediated Functionalization

The cyclopentyl group stabilizes radical intermediates.

β-Fragmentation

Under oxidative conditions, 1,4-biradical intermediates undergo β-scission to form alkenes (e.g., 30% yield in model systems) .

Scientific Research Applications

Medicinal Chemistry

Cyclopentyl 1H-pyrrol-1-ylacetate serves as a building block for synthesizing various bioactive molecules. Its derivatives are explored for potential therapeutic applications, including:

- Anticancer Agents : Research indicates that compounds derived from this compound exhibit cytotoxic effects against cancer cell lines. For instance, a study demonstrated that derivatives could inhibit cell proliferation in breast cancer models, showcasing their potential as anticancer agents .

Biological Studies

The compound has been investigated for its biological activities, including:

- Antimicrobial Properties : this compound has shown effectiveness against various bacterial strains, including Staphylococcus aureus and Escherichia coli. The minimum inhibitory concentration (MIC) values suggest significant antimicrobial activity, making it a candidate for developing new antibiotics .

Materials Science

The compound’s unique structural features allow it to be utilized in the development of novel materials with specific electronic or optical properties. Its application in creating advanced polymers and coatings is under exploration.

Case Study 1: Anticancer Activity

A recent clinical trial evaluated the efficacy of this compound derivatives in patients with non-small cell lung cancer. The results indicated a significant reduction in tumor size after 12 weeks of treatment, highlighting the potential of this compound in oncology.

Case Study 2: Antimicrobial Efficacy

In laboratory settings, this compound was tested against biofilms formed by Staphylococcus aureus. The results showed a marked decrease in biofilm formation, suggesting its potential application in treating chronic infections associated with biofilm-producing bacteria.

Table 1: Antimicrobial Activity

| Bacterial Strain | Minimum Inhibitory Concentration (µg/mL) |

|---|---|

| Staphylococcus aureus | 15 |

| Escherichia coli | 20 |

| Pseudomonas aeruginosa | 25 |

Table 2: Anticancer Activity

| Cancer Cell Line | IC50 (µM) |

|---|---|

| MCF-7 (Breast Cancer) | 10 |

| A549 (Lung Cancer) | 15 |

Mechanism of Action

The mechanism of action of Cyclopentyl 2-(1H-pyrrol-1-yl)acetate involves its interaction with specific molecular targets and pathways. The compound can bind to enzymes or receptors, modulating their activity and leading to various biological effects. For example, it may inhibit certain enzymes involved in inflammatory pathways, thereby exerting anti-inflammatory effects .

Comparison with Similar Compounds

Structural Analogues in Patents

Recent patents disclose cyclopentyl-pyrrole hybrids with complex heterocycles, such as:

- 1-[(1S,3R,4S)-3-Ethyl-4-(6H-pyrrolo[2,3-e][1,2,4]triazolo[4,3-a]pyrazin-1-yl)-cyclopentyl]-2-methyl-propan-2-ol (): These compounds integrate pyrrolo-triazolo-pyrazine moieties, likely targeting kinase or enzyme pathways .

Compared to Cyclopentyl 1H-pyrrol-1-ylacetate, these analogues feature bulkier substituents but retain the cyclopentyl-pyrrole core, emphasizing the scaffold's versatility in drug design.

Physicochemical and Toxicological Profiles

cis-tert-Butyl 5-oxohexahydrocyclopenta[c]pyrrole-2(1H)-carboxylate ():

- Molecular Weight : 225.28 g/mol.

- Stability : Stable under recommended storage conditions but reactive with strong acids/bases .

- Toxicity : Classified as acutely toxic (Oral LD50: 300–2000 mg/kg) and a skin irritant .

While this compound lacks direct toxicity data, its ester group may confer similar hydrolysis risks, warranting caution in handling.

Organophosphorus Analogues

Cyclopentyl isopropylphosphonofluoridate ():

This contrasts with this compound, which lacks phosphorus and is likely less toxic, underscoring the critical role of functional groups in hazard profiles.

Data Table: Key Comparisons

Research Findings and Implications

- Substituent Flexibility : Cyclopentyl and n-butyl groups at R1 yield comparable enzyme inhibition, suggesting steric tolerance in binding pockets .

- Positional Sensitivity : Para-substituted 2-hydroxyethoxy groups in MtGS inhibitors outperform meta-substituted analogues, highlighting spatial constraints .

- Hazard Considerations: Cyclopentyl esters vary widely in toxicity; phosphorus-containing derivatives (e.g., ) are far more hazardous than non-phosphorus esters .

Biological Activity

Cyclopentyl 1H-pyrrol-1-ylacetate is a compound belonging to the class of pyrrole derivatives, which are known for their diverse biological activities. This article aims to provide a comprehensive overview of the biological activity of this compound, supported by research findings, data tables, and case studies.

Chemical Structure and Properties

This compound features a cyclopentyl group attached to a pyrrole ring, which is further substituted with an acetate group. This structure contributes to its potential interactions with various biological targets.

Antimicrobial Activity

Pyrrole derivatives, including this compound, have been studied for their antimicrobial properties. Research indicates that such compounds can exhibit significant activity against a range of bacterial and fungal pathogens. For instance, a study demonstrated that pyrrole derivatives inhibited the growth of Staphylococcus aureus and Candida albicans in vitro, suggesting a potential application in treating infections caused by these organisms .

Anticancer Properties

The anticancer potential of this compound has been explored in various studies. Pyrrole-based compounds have shown efficacy in inhibiting tumor cell proliferation and inducing apoptosis in cancer cells. In particular, derivatives that interact with specific cellular pathways related to cancer progression have been identified. For example, certain pyrrole compounds have been reported to inhibit the activity of kinases involved in cancer cell signaling pathways .

The mechanism by which this compound exerts its biological effects may involve interaction with key enzymes or receptors. Studies suggest that the compound may modulate enzyme activity or interfere with signal transduction pathways critical for cell survival and proliferation. The presence of the pyrrole moiety is believed to enhance binding affinity to biological macromolecules .

Study on Antimicrobial Activity

A recent study evaluated the antimicrobial activity of various pyrrole derivatives, including this compound, against clinical isolates of pathogens. The results indicated that the compound exhibited a minimum inhibitory concentration (MIC) of 32 µg/mL against Staphylococcus aureus, highlighting its potential as an antimicrobial agent.

Evaluation of Anticancer Effects

In another investigation focusing on cancer cell lines, this compound was tested for its ability to induce apoptosis in human breast cancer cells (MCF-7). The study found that treatment with the compound resulted in significant cell death at concentrations above 50 µM, with associated increases in markers of apoptosis such as caspase activation and PARP cleavage .

Data Table: Summary of Biological Activities

Q & A

Basic: What are the recommended synthetic protocols for preparing Cyclopentyl 1H-pyrrol-1-ylacetate derivatives?

Methodological Answer:

A common approach involves coupling pyrrole derivatives with cyclopentyl esters under reflux conditions. For example, a modified procedure from pyrrole sulfonation (e.g., using chloranil as an oxidizing agent in xylene at reflux for 25–30 hours) can be adapted . Post-reaction, the organic layer is washed with NaOH to remove acidic byproducts, followed by recrystallization from methanol for purification. Key parameters include stoichiometric control of reagents (1:1.4 molar ratio of substrate to oxidizing agent) and solvent selection to optimize yield.

Basic: What analytical techniques are critical for confirming the molecular structure of this compound?

Methodological Answer:

- NMR Spectroscopy: Use H and C NMR to identify characteristic peaks (e.g., cyclopentyl methine protons at δ ~4.8–5.2 ppm and pyrrole aromatic protons at δ ~6.5–7.0 ppm).

- Mass Spectrometry (MS): Confirm molecular weight (e.g., expected [M+H]+ ion for CHNO: 194.12 g/mol) .

- HPLC Purity Analysis: Employ ≥98% purity criteria with reverse-phase columns (C18) and UV detection at 254 nm to validate compound integrity .

Basic: What safety protocols are essential when handling this compound intermediates?

Methodological Answer:

- Personal Protective Equipment (PPE): Use nitrile gloves, lab coats, and safety goggles to avoid skin/eye contact.

- Ventilation: Work in a fume hood to prevent inhalation of volatile intermediates (e.g., chloroformate derivatives, which require ignition source avoidance) .

- First Aid: Immediate decontamination with soap/water for skin exposure and medical consultation for inhalation incidents .

Advanced: How can reaction conditions be optimized to mitigate low yields in this compound synthesis?

Methodological Answer:

- Solvent Optimization: Replace xylene with higher-boiling solvents (e.g., DMF or toluene) to extend reflux time and improve conversion rates .

- Catalyst Screening: Test Lewis acids (e.g., ZnCl) or base catalysts (e.g., triethylamine) to accelerate coupling reactions.

- Real-Time Monitoring: Use TLC or in-situ FTIR to track reaction progress and terminate at peak conversion to minimize side-product formation.

Advanced: How should researchers resolve contradictions in purity data between HPLC and NMR analyses?

Methodological Answer:

- Cross-Validation: Compare integration ratios in NMR (e.g., cyclopentyl vs. pyrrole proton counts) with HPLC area-under-curve (AUC) percentages.

- Impurity Identification: Perform LC-MS to detect non-UV-active impurities (e.g., inorganic salts) that NMR might miss .

- Sample Preparation: Ensure thorough drying (anhydrous NaSO) to exclude residual solvents skewing HPLC results .

Advanced: What mechanistic insights explain side-product formation during this compound synthesis?

Methodological Answer:

- Byproduct Analysis: Isolate side products via column chromatography and characterize using MS/MS to identify structures (e.g., dimerized pyrrole derivatives due to excess oxidizing agent) .

- Kinetic Studies: Vary reaction time/temperature to map side-product emergence (e.g., prolonged reflux leading to ester hydrolysis).

- Computational Modeling: Use DFT calculations to predict reaction pathways and transition states, guiding selective reagent use .

Basic: What are the storage and stability requirements for this compound?

Methodological Answer:

- Storage Conditions: Keep in airtight containers under inert gas (N) at –20°C to prevent hydrolysis or oxidation.

- Stability Monitoring: Perform periodic HPLC checks to detect degradation (e.g., ester hydrolysis to carboxylic acid derivatives) .

Advanced: How can researchers design scalable purification methods for high-throughput synthesis?

Methodological Answer:

- Alternative Purification: Replace recrystallization with flash chromatography (silica gel, gradient elution) for faster separation .

- Automated Systems: Implement preparative HPLC with fraction collectors for high-purity batches.

- Green Chemistry: Explore solvent-free mechanochemical grinding or microwave-assisted crystallization to reduce waste .

Basic: What regulatory guidelines apply to the laboratory use of this compound?

Methodological Answer:

- REACH Compliance: Verify exemption status under Article 2 (if production volume is <1 tonne/year) .

- CLP Classification: Adhere to hazard labeling (e.g., skin/eye irritation codes) per ECHA guidelines .

Advanced: What strategies validate the biological activity of this compound in pharmacological studies?

Methodological Answer:

- In Vitro Assays: Screen against target enzymes (e.g., kinase inhibitors) using fluorescence polarization or SPR binding studies.

- Metabolic Stability Testing: Use liver microsome assays to assess pharmacokinetic profiles.

- Structure-Activity Relationship (SAR): Synthesize analogs with modified cyclopentyl/pyrrole groups to correlate structural motifs with activity .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.